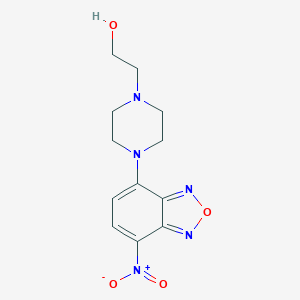

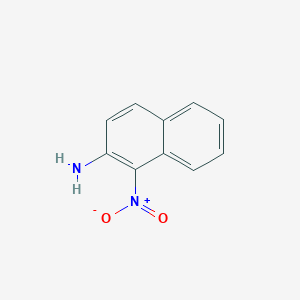

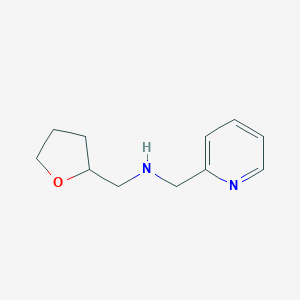

![molecular formula C9H10N2OS2 B187891 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 59898-59-8](/img/structure/B187891.png)

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (TMPT) is a small molecule that has been studied for its potential applications in a range of scientific fields. This molecule is a sulfur-containing heterocyclic compound, and is structurally related to thiophene. TMPT has been found to possess a variety of interesting properties, such as its ability to interact with DNA and its ability to act as an antioxidant.

科学的研究の応用

Stabilization of Poly-Iodides

- Scientific Field: Chemistry

- Application Summary: This compound is used in the stabilization of poly-iodides. The reaction of 2-mercapto-3,4,5,6-tetrahydro-pyrimidine with hydroiodic or hydrochloric acids in the presence or absence of di-iodine in dichloromethane solutions resulted in the formation of complexes .

- Methods of Application: The reaction is carried out in dichloromethane solutions, with or without the presence of di-iodine .

- Results: The compounds formed were characterized by FT-IR, and Raman spectroscopic techniques. The crystal structures were also determined by X-ray diffraction .

Acylating Agents

- Scientific Field: Organic Chemistry

- Application Summary: 2-Mercaptopyridine and its derivatives primarily serve as acylating agents . Acylating agents are compounds that introduce an acyl group (RCO-) into another molecule in a substitution reaction.

- Methods of Application: The specific methods of application can vary widely depending on the reaction conditions and the specific compounds involved. Generally, the reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of an acyl chloride, anhydride, or ester .

- Results: The result is the formation of a new carbon-sulfur bond, introducing the acyl group into the target molecule .

特性

IUPAC Name |

3,5,6-trimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWNPBBEFFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350036 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

59898-59-8 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)